N-cyclohexylcyclohexanecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexylcyclohexanecarboximidamide: is a chemical compound with the molecular formula C13H24N2 and a molecular weight of 208.34 g/mol It is known for its unique structure, which consists of a cyclohexyl group attached to a cyclohexanecarboximidamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexylcyclohexanecarboximidamide typically involves the reaction of cyclohexylamine with cyclohexanecarboxylic acid or its derivatives. One common method is the condensation reaction between cyclohexylamine and cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: N-cyclohexylcyclohexanecarboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the imidamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives such as cyclohexanecarboxylic acid.
Reduction: Reduced derivatives such as cyclohexylamine.
Substitution: Substituted imidamides with various functional groups.
Wissenschaftliche Forschungsanwendungen
N-cyclohexylcyclohexanecarboximidamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: this compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-cyclohexylcyclohexanecarboximidamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Cyclohexanecarboximidamide: Similar structure but lacks the cyclohexyl group.
N-cyclohexylbenzamide: Contains a benzamide group instead of the cyclohexanecarboximidamide moiety.
N-cyclohexylformamide: Contains a formamide group instead of the cyclohexanecarboximidamide moiety.
Uniqueness: N-cyclohexylcyclohexanecarboximidamide is unique due to its dual cyclohexyl groups, which impart distinct chemical and physical properties. This structural feature makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C13H24N2 |
---|---|
Molekulargewicht |
208.34 g/mol |
IUPAC-Name |
N'-cyclohexylcyclohexanecarboximidamide |
InChI |
InChI=1S/C13H24N2/c14-13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h11-12H,1-10H2,(H2,14,15) |
InChI-Schlüssel |
UUBUUJBIUDDWPL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C(=NC2CCCCC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.